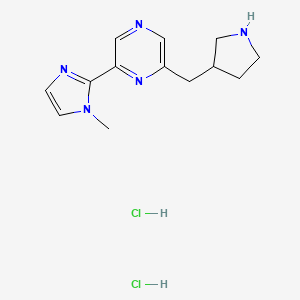

2-(1-methyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine dihydrochloride

CAS No.:

Cat. No.: VC16519814

Molecular Formula: C13H19Cl2N5

Molecular Weight: 316.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19Cl2N5 |

|---|---|

| Molecular Weight | 316.2 g/mol |

| IUPAC Name | 2-(1-methylimidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine;dihydrochloride |

| Standard InChI | InChI=1S/C13H17N5.2ClH/c1-18-5-4-16-13(18)12-9-15-8-11(17-12)6-10-2-3-14-7-10;;/h4-5,8-10,14H,2-3,6-7H2,1H3;2*1H |

| Standard InChI Key | ZALKHYGKNIOBMD-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CN=C1C2=NC(=CN=C2)CC3CCNC3.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound is a dihydrochloride salt with the molecular formula C₁₃H₁₉Cl₂N₅ and a molecular weight of 316.2 g/mol . Its parent structure, 2-(1-methyl-1H-imidazol-2-yl)-6-[(pyrrolidin-3-yl)methyl]pyrazine (CID 155906909), is modified by the addition of two hydrochloric acid molecules to enhance solubility and stability .

Structural Elucidation

-

Core Structure: A pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) serves as the scaffold.

-

Substituents:

-

Salt Form: The dihydrochloride modification neutralizes basic nitrogen sites, likely improving aqueous solubility for experimental applications.

Table 1: Key Molecular Descriptors

Synthesis and Physicochemical Properties

Synthesis Pathways

While detailed synthetic protocols remain undisclosed in public databases, the compound’s structure suggests a multi-step approach:

-

Pyrazine Core Functionalization: Likely involves nucleophilic aromatic substitution or cross-coupling reactions to introduce the imidazole and pyrrolidine groups.

-

Salt Formation: Treatment of the free base with hydrochloric acid under controlled conditions.

Physicochemical Characteristics

-

Solubility: Predicted to exhibit moderate solubility in polar solvents (e.g., water, DMSO) due to ionic interactions from the hydrochloride groups.

-

Stability: Susceptible to degradation under basic conditions, as the protonated amines may deprotonate, altering solubility and reactivity.

Biological Activity and Mechanistic Hypotheses

Comparative Analysis with Analogues

-

DHODH Inhibitors: Compounds like teriflunomide share pyrazine cores and demonstrate immunosuppressive effects via DHODH blockade.

-

Antiviral Agents: Pyrazine-based molecules (e.g., favipiravir) exhibit RNA polymerase inhibition, hinting at broader therapeutic potential.

Table 2: Bioactivity Predictions

| Target Class | Hypothesized Effect | Structural Basis |

|---|---|---|

| DHODH | Competitive inhibition | Pyrazine mimicry of orotate |

| GPCRs | Allosteric modulation | Imidazole-pyrrolidine synergy |

| Ion Channels | Blockade | Cation-π interactions |

Research Applications and Future Directions

Proposed Studies

-

In Vitro Screening: Assess cytotoxicity, enzyme inhibition, and receptor binding profiles.

-

ADMET Profiling: Evaluate absorption, distribution, metabolism, excretion, and toxicity to guide lead optimization.

-

Structural Optimization: Modify the pyrrolidine or imidazole substituents to enhance selectivity or potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume